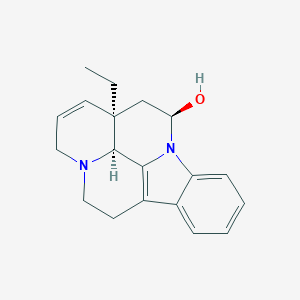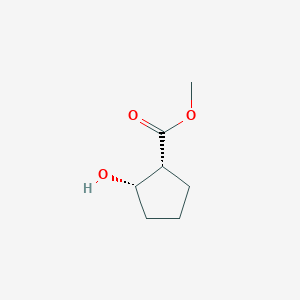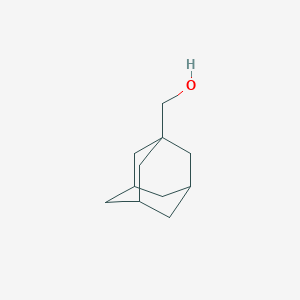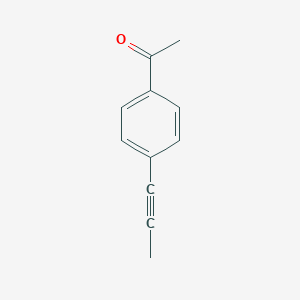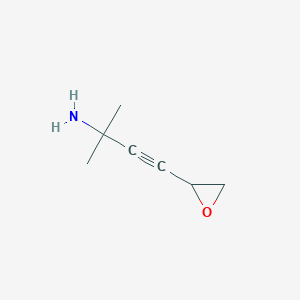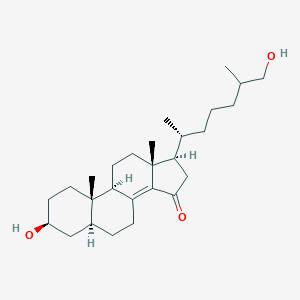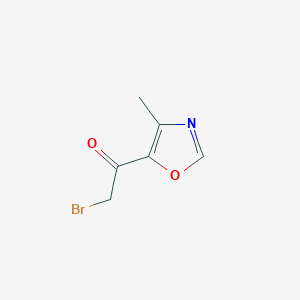
1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea
Vue d'ensemble
Description
1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea, also known as CMPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CMPI is a white crystalline solid with a molecular weight of 285.77 g/mol and a melting point of 186-188°C.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including protein kinase C and cyclin-dependent kinase 2. It has also been shown to induce apoptosis in cancer cells, which is the process of programmed cell death.
Effets Biochimiques Et Physiologiques
1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to exhibit antifungal and antibacterial activity. Furthermore, 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea has been shown to inhibit the activity of several enzymes, which may have implications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea is its potent antitumor activity, which makes it a promising candidate for the development of anticancer agents. However, there are also several limitations associated with the use of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea in lab experiments. One of the major limitations is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the mechanism of action of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea is not fully understood, which makes it challenging to develop targeted therapies based on its activity.
Orientations Futures
There are several future directions for the research on 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea. One of the major directions is the development of more potent and selective analogs of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea that exhibit improved solubility and pharmacokinetic properties. Additionally, the mechanism of action of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea needs to be further elucidated to develop targeted therapies based on its activity. Furthermore, the potential applications of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea in other fields, such as agriculture and materials science, need to be explored. Overall, 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea is a promising compound with significant potential for future research and development.
Méthodes De Synthèse
The synthesis of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea involves the reaction of 2-chloro-6-methylphenyl isocyanate with 4-pyridinemethanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. The synthesis of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea is a well-established method and has been reported in several scientific journals.
Applications De Recherche Scientifique
1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea is in the field of medicinal chemistry. 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea has been reported to exhibit potent antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its potential use as an antifungal and antibacterial agent.
Propriétés
IUPAC Name |
1-(2-chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-10-3-2-4-12(15)13(10)18-14(19)17-9-11-5-7-16-8-6-11/h2-8H,9H2,1H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHLIIZKFKXDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924809 | |
| Record name | N-(2-Chloro-6-methylphenyl)-N'-[(pyridin-4-yl)methyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea | |
CAS RN |
124441-49-2 | |
| Record name | N-(2-Chloro-6-methylphenyl)-N'-(4-pyridinyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124441492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chloro-6-methylphenyl)-N'-[(pyridin-4-yl)methyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



